![molecular formula C13H16O2 B2509828 Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate CAS No. 22339-45-3](/img/structure/B2509828.png)
Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate
Overview
Description
Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a chemical compound with the CAS Number: 1620-02-6 . It has a molecular weight of 220.27 . It is in liquid form .
Physical And Chemical Properties Analysis
Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a liquid at room temperature . It has a molecular weight of 220.27 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Antibacterial and Antifungal Studies
Derivatives of 2,3-dihydro-1H-inden-1-one, a similar compound to Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate, have been synthesized and studied for their antibacterial and antifungal properties . These compounds have been tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Antimicrobial Studies
Two 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone scaffolds have been synthesized and studied for their antimicrobial properties . The compounds, (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-1) and (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2), were synthesized .
Alzheimer’s Disease Treatment
In a study, twenty-eight novel 2,3-dihydro-1H-inden-1-ones were designed, synthesized, and evaluated as catechol ether-based dual PDE4/AChE inhibitors to treat Alzheimer’s disease . Among these compounds, 12C bearing a 2- (piperidin-1-yl)ethoxy group at the 6-position was found to be effective .
Antiviral Activity
Indole derivatives, which are structurally similar to Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate could potentially be used in the development of new anti-inflammatory drugs .
Anticancer Activity
Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties, including anticancer activity . This suggests that Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate could potentially be used in the development of new anticancer drugs .
Safety and Hazards
Future Directions
Indole derivatives, which are structurally similar to Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate, have diverse biological activities and have been suggested to have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate and its derivatives could also have potential for further exploration in drug development.
Mechanism of Action
Target of Action
Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate may have similar effects.
properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,11H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFMIPAKYRMQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=CC=CC=C12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate | |
CAS RN |
22339-45-3 | |
Record name | ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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